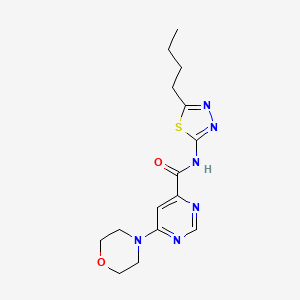

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group at the 5-position and a pyrimidine-4-carboxamide moiety bearing a morpholine ring at the 6-position. This structural framework combines electron-rich (morpholine) and hydrophobic (butyl) domains, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2S/c1-2-3-4-13-19-20-15(24-13)18-14(22)11-9-12(17-10-16-11)21-5-7-23-8-6-21/h9-10H,2-8H2,1H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHCGXLIMKMWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a butyl group. The morpholinopyrimidine moiety is synthesized separately and then coupled with the thiadiazole derivative under specific reaction conditions, often involving the use of coupling reagents and catalysts to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiadiazole or pyrimidine rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its chemical and biological properties.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide with structurally related 1,3,4-thiadiazole derivatives highlights key differences in substituent effects, physicochemical properties, and inferred biological activities (Table 1).

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

*Inferred based on pyrimidine-morpholine motifs common in kinase inhibitors.

Key Structural and Functional Insights:

The morpholine ring introduces polarity and hydrogen-bonding capacity, which may increase aqueous solubility relative to electron-withdrawing groups (e.g., nitro in Compound A) .

Carboxamide vs. Acetamide Linkages: The pyrimidine-4-carboxamide in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike the flexible phenoxy acetamide chains in compounds 5e and 5j . This rigidity may enhance binding affinity to enzymatic targets (e.g., kinases).

Biological Activity Trends: highlights that benzothiazole-amino acetamide derivatives exhibit potent anticonvulsant activity, likely due to hydrophobic and hydrogen-bonding interactions with CNS targets . In contrast, the target compound’s morpholino-pyrimidine motif suggests divergent applications, possibly in oncology or inflammation, where such motifs are prevalent in kinase inhibitors (e.g., PI3K or mTOR inhibitors).

Synthetic Feasibility :

- The target compound’s synthesis may face challenges in regioselectivity during pyrimidine functionalization, whereas acetamide-linked analogs (e.g., 5e–5m) are synthesized more straightforwardly via nucleophilic acyl substitution .

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS Number: 1903461-35-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₀N₆O₂S, with a molecular weight of 348.4 g/mol. The compound features a thiadiazole ring and a morpholinopyrimidine moiety, which are both known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1903461-35-7 |

| Molecular Formula | C₁₅H₂₀N₆O₂S |

| Molecular Weight | 348.4 g/mol |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

- HCT116 (Colon Cancer) : IC₅₀ values were reported in the range of 0.74–10.0 μg/mL.

- MCF-7 (Breast Cancer) : The compound showed an IC₅₀ value of 0.28 μg/mL, indicating potent antiproliferative activity.

These findings suggest that this compound may be effective against diverse types of cancer cells.

The mechanism through which this compound exerts its anticancer effects may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been noted for their ability to disrupt microtubule formation, leading to cell cycle arrest.

- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications in the thiadiazole and morpholine groups can significantly influence potency and selectivity against specific cancer cell lines.

Key Findings from SAR Studies

- Aliphatic Substituents : The presence of aliphatic groups at specific positions enhances anticancer activity.

- Electron Donating Groups : Compounds with electron-donating substituents generally exhibit higher potency compared to those with electron-withdrawing groups.

Case Studies and Research Findings

Several case studies have explored the biological efficacy of this compound:

-

Study on HCT116 Cells : A study found that this compound effectively inhibited cell proliferation with an IC₅₀ value significantly lower than standard chemotherapeutics.

- Results : 50% inhibition at concentrations as low as 0.74 μg/mL.

- Mechanistic Insights : Another investigation utilized docking studies to elucidate binding interactions with tubulin proteins, reinforcing the hypothesis that this compound disrupts microtubule dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.